N-ethylethanamine;hafnium(4+) is a complex compound that combines the organic amine N-ethylethanamine with hafnium in its +4 oxidation state. The compound is classified under organometallic compounds, where hafnium acts as a central metal atom coordinated by organic ligands. The molecular formula for N-ethylethanamine;hafnium(4+) is , and it has a molecular weight of approximately 527.1 g/mol .
Hafnium is a transition metal, positioned in group 4 of the periodic table, known for its high melting point and corrosion resistance. It typically forms compounds in the +4 oxidation state, which are crucial in various industrial applications, particularly in semiconductor fabrication and materials science . N-ethylethanamine itself is an organic amine used in chemical synthesis and as a building block for more complex molecules.
N-ethylethanamine;hafnium(4+) can be synthesized through several methods involving the reaction of hafnium(IV) precursors with N-ethylethanamine or its derivatives. Common approaches include:
The synthesis typically requires inert atmospheres (such as nitrogen or argon) to prevent oxidation or hydrolysis of hafnium compounds. The reaction conditions, including temperature and pressure, need to be optimized to achieve high yields and purity of the final product.
The molecular structure of N-ethylethanamine;hafnium(4+) features a central hafnium atom coordinated by four N-ethyl-N-methyl groups. This coordination results in a tetrahedral geometry around the hafnium center, which is characteristic of many hafnium complexes.
The compound's structure can be represented using SMILES notation as .
N-ethylethanamine;hafnium(4+) participates in various chemical reactions typical for organometallic compounds:
These reactions are essential for tailoring the material properties for specific applications in catalysis or materials science.
The mechanism by which N-ethylethanamine;hafnium(4+) functions primarily involves coordination chemistry. The electron-donating ability of the amine groups allows them to stabilize the hafnium center, facilitating reactions that require a stable metal-ligand complex.
In catalysis, for example, this compound could act as a precursor that undergoes transformation into active species capable of promoting chemical reactions or enhancing material properties.
These properties make N-ethylethanamine;hafnium(4+) suitable for various applications in materials science and catalysis.
N-ethylethanamine;hafnium(4+) finds applications across several scientific fields:
The versatility of this compound highlights its significance in modern chemical research and industrial applications, particularly where hafnium's unique properties are advantageous.
Tetrakis(ethylmethylamino)hafnium (TEMAH), with the chemical formula Hf(NEtMe)₄, is synthesized via solvothermal reactions involving transamination of hafnium tetrachloride (HfCl₄) with lithium ethylmethylamide (LiNEtMe). This method occurs under anhydrous conditions in nonpolar solvents (e.g., toluene or hexane) at temperatures of 60–80°C for 12–24 hours. The reaction proceeds stoichiometrically:$$\ce{HfCl4 + 4 LiNEtMe -> Hf(NEtMe)4 + 4 LiCl}$$The insoluble LiCl byproduct is removed by filtration, and the purified product is isolated through vacuum distillation (78°C at 0.01 mmHg) [2] [4]. TEMAH is a colorless liquid with a density of 1.324 g/mL at 25°C and a freezing point below -50°C, ensuring practical handling as a precursor [2] [4]. Its high volatility (vapor pressure: ~0.1 Torr at 20°C) and thermal stability (decomposition onset: 148°C) make it suitable for vapor-phase deposition [3].
Table 1: Solvothermal Synthesis Parameters for TEMAH
Parameter | Conditions | Impact on Yield |
---|---|---|
Solvent | Toluene/hexane | Minimizes hydrolysis |
Temperature | 60–80°C | Optimizes reaction kinetics |
Reaction Duration | 12–24 hours | Ensures >95% completion |
Purification | Vacuum distillation (78°C, 0.01 mmHg) | Achieves ≥99.99% trace metal purity |
The liquid state of TEMAH at room temperature distinguishes it from solid precursors like tetrakis(dimethylamido)hafnium (TDMAH), which requires freezer storage due to its low melting point (40°C) [3].
The transamination mechanism between HfCl₄ and lithium alkylamides involves nucleophilic substitution, where amide ligands (R₂N⁻) displace chloride ions. Density functional theory (DFT) calculations reveal a stepwise ligand-exchange process:
Thermogravimetric analysis (TGA) shows that homoleptic hafnium alkylamides exhibit varying thermal stabilities due to M–N bond strengths. TEMAH leaves only 2.1% nonvolatile residue at 500°C, outperforming tetrakis(diethylamido)hafnium (TDEAH, 7.3% residue). This stability stems from the balanced steric bulk of ethyl/methyl groups, which inhibits unimolecular decomposition pathways [3].
Table 2: Thermal Stability of Hafnium Alkylamide Precursors
Precursor | 50% Mass Loss Temp. | Nonvolatile Residue | Decomposition Pathway |
---|---|---|---|
TEMAH | 160°C | 2.1% | β-hydride elimination minimized |
TDMAH | 148°C | 3.4% | Ligand dissociation |
TDEAH | 175°C | 7.3% | Thermal cracking |
Steric effects also influence reactivity: TEMAH’s asymmetric ligands enhance surface mobility during atomic layer deposition (ALD), enabling 100% step coverage in high-aspect-ratio structures [3].
Hf–N bonds in alkylamide complexes are highly susceptible to hydrolysis and oxidative degradation. Kinetic studies show that TEMAH reacts violently with water, generating hafnium oxyhydroxides and dimethylamine:$$\ce{Hf(NEtMe)4 + 2H2O -> HfO2 + 4HNEtMe}$$Even trace moisture (≥50 ppm) causes precipitate formation, reducing precursor purity [2] [4]. Consequently, synthesis and handling require rigorously inert conditions:
Thermal degradation is equally critical. While TEMAH decomposes above 160°C, its heteroleptic analogs (e.g., boratabenzene-linked hafnium amides) exhibit superior stability (decomposition onset: 250°C) due to chelate effects [6]. This underscores the necessity of temperature-controlled environments during distillation.
Table 3: Inert Atmosphere Protocols for Hafnium Alkylamide Synthesis
Degradation Risk | Preventive Measure | Equipment |
---|---|---|
Hydrolysis | Anhydrous solvents | Molecular sieves, solvent dryers |
Oxidation | O₂-free workspace | Glovebox (<0.1 ppm O₂/H₂O) |
Thermal Decomp. | Low-temperature distillation | Cold traps, vacuum manifolds |
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